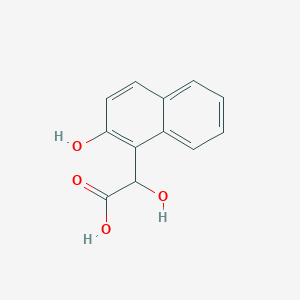

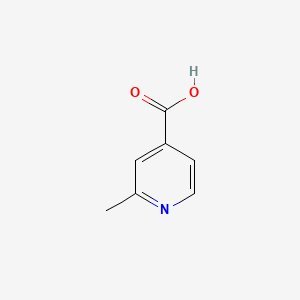

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid" is a chemical entity that can be associated with a class of compounds that have been studied for their potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar nitro-substituted pyridine compounds and their derivatives, which can be useful in understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of nitro-substituted pyridine compounds often involves the introduction of a nitro group into the pyridine ring and subsequent modifications to the ring or side chains to enhance the desired properties. For instance, the synthesis of analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide involved modifications to increase bioavailability, such as the introduction of a nitrogen atom into the aromatic ring and expansion of the ring to a bicyclic moiety . Similarly, the preparation of 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine involved the conversion of 5-nitroindole-2-carboxylic acid to an acyl chloride followed by condensation . These methods could potentially be adapted for the synthesis of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid."

Molecular Structure Analysis

The molecular structure of nitro-substituted pyridine compounds is crucial for their pharmacological activity. X-ray crystallography has been used to determine the supramolecular organization of piperazinediones derived from nitro-substituted carboxylic acids, revealing preferences for certain arene interactions and hydrogen bonding patterns . These structural insights are important for understanding how modifications to the nitro-substituted pyridine core can affect the overall molecular conformation and, by extension, the biological activity.

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridine compounds can be influenced by the presence of the nitro group and other substituents on the pyridine ring. For example, the kinetics of reactions of nitropyridines with nucleophiles such as aniline and piperidine have been studied, showing that these reactions can be catalyzed to various degrees depending on the substrate and the nucleophile . This information can be useful in predicting the reactivity of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyridine compounds are influenced by their molecular structure. The introduction of nitro groups and other functional groups can affect properties such as solubility, melting point, and stability. While the papers provided do not directly discuss the physical and chemical properties of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid," they do provide examples of how structural modifications can lead to improved bioavailability and pharmacological activity , , . These examples can serve as a basis for hypothesizing the properties of the compound .

科学的研究の応用

Anticancer Applications

- Field : Oncology

- Application : Piperidine derivatives have been synthesized as anticancer agents, particularly effective on androgen-refractory cancer cell lines (ARPC) .

- Results : The synthetic compound showed good antitumor activity, especially in lapatinib-resistant cancer cells .

Pharmacological Applications

- Field : Pharmacology

- Application : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Antiviral Applications

Antimalarial Applications

Pesticide and Insecticide Applications

- Field : Agriculture

- Application : Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .

Heat Shock Protein 70 (HSP70) Inhibitors

- Field : Biochemistry

- Application : Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors .

Antimicrobial and Antifungal Applications

- Field : Microbiology

- Application : Piperidine derivatives have been used as antimicrobial and antifungal agents .

Antihypertension Applications

Anti-Alzheimer Applications

Antipsychotic Applications

Anticoagulant Applications

Safety And Hazards

The compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

特性

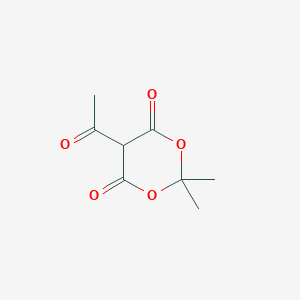

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRUADFRDLUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377113 |

Source

|

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |

CAS RN |

868077-44-5 |

Source

|

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)